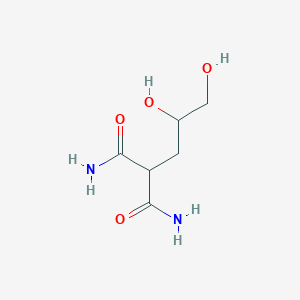

2-(2,3-Dihydroxypropyl)propanediamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dihydroxypropyl)propanediamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4/c7-5(11)4(6(8)12)1-3(10)2-9/h3-4,9-10H,1-2H2,(H2,7,11)(H2,8,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYKPLAXZXEZKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)C(C(=O)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2,3 Dihydroxypropyl Propanediamide and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. amazonaws.comresearchgate.net It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections." amazonaws.comresearchgate.net For 2-(2,3-dihydroxypropyl)propanediamide, the primary retrosynthetic disconnections involve the amide bonds and the carbon-carbon bond at the α-position of the propanediamide core.

A primary disconnection strategy targets the two amide bonds, suggesting a synthesis from a malonic acid derivative and two equivalents of an aminopropanediol. This leads to two key synthons: a dicationic malonate equivalent and a 3-amino-1,2-propanediol (B146019) synthon. A logical real-world starting material for the amine component is 3-amino-1,2-propanediol. The malonic acid component could be malonic acid itself, or a more reactive derivative like malonyl chloride or a malonic ester.

A second strategic disconnection can be made at the C-C bond between the dihydroxypropyl group and the propanediamide backbone. This approach would involve the alkylation of a malonamide (B141969) enolate with a suitable electrophile containing the protected dihydroxypropyl moiety. This strategy offers flexibility in introducing the side chain at a later stage of the synthesis.

Direct Amidation and Condensation Pathways

The formation of the amide bonds is a cornerstone of the synthesis of this compound. Direct amidation and condensation reactions are the most straightforward methods to achieve this. mdpi.comresearchgate.nettaylorfrancis.com

Direct Acylation of Amines

Direct acylation involves the reaction of an amine with a carboxylic acid or its derivative. bohrium.com In the context of synthesizing this compound, this would typically involve the reaction of 3-amino-1,2-propanediol with a malonic acid derivative. The use of activating agents such as carbodiimides can facilitate the direct condensation of malonic acid with the amine. bohrium.com Alternatively, more reactive derivatives of malonic acid, such as malonyl chloride, can be employed for a more vigorous acylation. A scalable synthesis of a related compound, N,N′-bis(2,3-dihydroxypropyl)-1,4-naphthalenedipropanamide, utilizes the aminolysis of a methyl ester with 3-amino-1,2-propanediol, highlighting the feasibility of this approach. researchgate.netucsf.edu

Condensation Reactions with Malonic Acid Derivatives

Condensation reactions are a class of reactions where two molecules combine, often with the elimination of a small molecule like water. libretexts.orglibretexts.org The synthesis of the target molecule can be achieved through the condensation of malonic acid derivatives with 3-amino-1,2-propanediol. For instance, diethyl malonate can be condensed with the amine under conditions that favor amide formation. This reaction often requires heating and can be catalyzed by a base. The reactivity of the methylene (B1212753) group in malonic esters also allows for the introduction of the 2,3-dihydroxypropyl substituent prior to the amidation step.

Stereoselective Synthesis Approaches

The 2,3-dihydroxypropyl moiety of the target molecule contains a chiral center, making stereoselective synthesis a critical consideration for accessing enantiomerically pure forms. wikipedia.org

Chiral Auxiliaries and Reagents in Enantioselective Routes

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgnih.govosi.lv In the synthesis of this compound, a chiral auxiliary could be attached to the malonamide nitrogen or the propanediol (B1597323) precursor to direct the stereoselective formation of the C-C or C-N bonds. For example, pseudoephedrine and pseudoephenamine have been used as effective chiral auxiliaries in alkylation reactions to create chiral centers. nih.govorganic-chemistry.org After the desired stereochemistry is established, the auxiliary is cleaved to yield the enantiomerically enriched product. The synthesis of chiral aldehydes and ketones can also be achieved using N-acyl chiral auxiliary derivatives. rsc.org

Biocatalytic Transformations and Enzymatic Resolution

The synthesis of this compound and its derivatives can be approached through environmentally benign biocatalytic methods, which often provide high selectivity under mild reaction conditions. researchgate.net Key enzymatic strategies include the use of nitrile hydratases and lipases for the formation of the amide functionalities and for the resolution of chiral intermediates.

Nitrile Hydratase-Mediated Synthesis:

Nitrile hydratases (NHases) are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides with high efficiency and specificity. thieme-connect.denih.gov This enzymatic reaction is a cornerstone of green chemistry, often proceeding at ambient temperatures and neutral pH, thus minimizing the formation of byproducts that can occur under the harsh conditions of chemical hydrolysis. researchgate.net The general reaction involves the conversion of a nitrile group (R-C≡N) to an amide (R-CONH₂). thieme-connect.de

For the synthesis of this compound, a precursor dinitrile, 2-(2,3-dihydroxypropyl)propanedinitrile, could theoretically be converted to the target diamide (B1670390) using a suitable nitrile hydratase. These enzymes are classified based on the metal ion in their active site, typically either cobalt (Co-type) or iron (Fe-type). nih.govtandfonline.com The choice of NHase is critical as it influences substrate specificity and reaction stability. nih.gov For instance, NHases from Rhodococcus species are widely studied and have been employed in the industrial production of acrylamide (B121943) and nicotinamide. nih.govtandfonline.com

The operational stability of nitrile hydratases can be a limiting factor, as some are unstable at temperatures above 20-30°C. nih.gov Immobilization techniques, such as the formation of cross-linked enzyme aggregates (CLEAs), have been shown to significantly enhance the stability of these enzymes. researchgate.net

Enzymatic Resolution using Lipases:

Lipases are versatile enzymes that can catalyze a variety of reactions, including esterification, transesterification, and aminolysis, often with high enantioselectivity. mdpi.com In the context of synthesizing chiral derivatives of this compound, lipases are invaluable for the kinetic resolution of racemic mixtures. mdpi.comnih.gov This is particularly relevant when the starting materials or intermediates possess stereocenters.

Kinetic resolution involves the selective reaction of one enantiomer from a racemic pair, leaving the other enantiomer unreacted. For example, in the synthesis of a chiral building block for a β-blocker, lipase (B570770) from Candida rugosa was used to selectively acylate one enantiomer of a racemic amino alcohol, allowing for the separation of the two enantiomers. nih.govmdpi.com A similar strategy could be applied to resolve a racemic precursor of this compound.

The efficiency of lipase-catalyzed resolutions is influenced by several factors, including the choice of lipase, the solvent, the acylating agent, and the reaction temperature. nih.govnih.gov Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are frequently used due to their high stability and reusability. nih.gov The use of non-aqueous solvents is common in these reactions to shift the equilibrium towards synthesis rather than hydrolysis. mdpi.comnih.gov

Table 1: Comparison of Biocatalytic Methods

Protecting Group Strategies for the Dihydroxyl Functionality

In the multi-step synthesis of complex molecules like this compound, the selective protection and deprotection of functional groups is a critical aspect. The dihydroxyl (vicinal diol) functionality of the 2,3-dihydroxypropyl moiety often requires protection to prevent unwanted side reactions during subsequent synthetic transformations, such as the formation of the propanediamide structure.

Common protecting groups for 1,2-diols include acetals and ketals, which are formed by reacting the diol with an aldehyde or a ketone, respectively, under acidic conditions. A widely used protecting group for this purpose is the acetonide group, formed by the reaction with acetone (B3395972). This reaction is typically reversible, and the protecting group can be removed under mild acidic aqueous conditions.

Another class of protecting groups for diols are silyl (B83357) ethers. The reactivity of the hydroxyl groups can be temporarily masked by converting them into silyl ethers, for example, by reaction with tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl). The choice of the silyl group influences the stability of the protected diol, with bulkier silyl groups generally offering greater stability. Deprotection is usually achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

In a synthetic route towards a related compound, N,N'-bis(2,3-dihydroxypropyl)-5-hydroxyacetamido-2,4,6-triiodoisophthalamide, the synthesis involved reactions at other parts of the molecule while the dihydroxypropyl groups were present, indicating that under certain reaction conditions, protection might not be necessary if the reagents used are selective for other functional groups. researchgate.net However, for more general and robust synthetic strategies, especially those involving strong nucleophiles or bases, protection of the diol is advisable.

Table 2: Common Protecting Groups for 1,2-Diols

Green Chemistry Principles in Synthetic Route Design and Optimization

The principles of green chemistry are increasingly integral to the design and optimization of synthetic routes for chemical compounds, including this compound. The goal is to develop processes that are more sustainable, safer, and have a reduced environmental impact.

Atom Economy: One of the core principles of green chemistry is maximizing atom economy, which means designing synthetic routes where the maximum proportion of atoms from the starting materials is incorporated into the final product. Biocatalytic transformations, such as the nitrile hydratase-catalyzed hydration of a dinitrile to a diamide, are excellent examples of atom-economic reactions as they involve the addition of a water molecule. mdpi.com

Use of Renewable Feedstocks: While not directly detailed for this compound in the provided context, a green chemistry approach would favor the use of starting materials derived from renewable resources. The 2,3-dihydroxypropyl moiety, for instance, is structurally related to glycerol (B35011), a byproduct of biodiesel production. Exploring synthetic pathways that utilize such bio-based feedstocks would significantly enhance the green credentials of the synthesis.

Catalysis: The use of catalysts, particularly biocatalysts like enzymes, is a cornerstone of green chemistry. nih.gov Enzymes operate under mild conditions, reducing the energy consumption of the process. mdpi.com They are also highly selective, which minimizes the formation of byproducts and simplifies purification. researchgate.net Lipase-catalyzed reactions for kinetic resolution or amide synthesis are prime examples of this principle in action. nih.govmdpi.com The reusability of immobilized enzymes further contributes to waste reduction. researchgate.net

Design for Energy Efficiency: Performing reactions at ambient temperature and pressure, as is common for many enzymatic processes, significantly reduces the energy requirements of a synthesis compared to traditional chemical methods that often require high temperatures and pressures. nih.govmdpi.com

By integrating these principles, the synthesis of this compound can be designed to be more environmentally friendly and economically viable.

Table 3: Application of Green Chemistry Principles

Chemical Reactivity and Derivatization Studies of 2 2,3 Dihydroxypropyl Propanediamide

Reactivity Profiles of Amide Bonds

The two primary amide functionalities of 2-(2,3-dihydroxypropyl)propanediamide are the sites of several key chemical transformations, including hydrolysis, transamidation, N-alkylation, and N-acylation. These reactions allow for the modification of the amide bonds, leading to a variety of derivatives with altered chemical and physical properties.

Hydrolysis and Transamidation Reactions

The hydrolysis of the amide bonds in this compound can be achieved under both acidic and alkaline conditions. Acid-catalyzed hydrolysis, typically carried out by heating with a dilute mineral acid like hydrochloric acid, results in the cleavage of the amide linkage to yield propanedioic acid (malonic acid) and 2-amino-1-(aminomethyl)propan-1,2-diol. escholarship.orgthieme-connect.comnih.gov The reaction proceeds through the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. organic-chemistry.org

Under alkaline conditions, heating with an aqueous solution of a strong base, such as sodium hydroxide (B78521), also leads to amide bond cleavage. escholarship.org This process, involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon, yields the corresponding carboxylate salt (disodium propanedioate) and releases ammonia (B1221849) along with 1-aminopropan-2,3-diol. escholarship.orgthieme-connect.com

Transamidation, the exchange of the amino group of an amide with another amine, is a more challenging transformation due to the inherent stability of the amide bond. rsc.org However, this reaction can be facilitated using various catalysts. For instance, metal catalysts such as zirconocene (B1252598) dichloride and nickel complexes have been shown to effectively catalyze the transamidation of primary amides. nih.govrsc.orgacs.orgrsc.orgnih.govnih.govsemanticscholar.org Additionally, metal-free catalysts like hydroxylamine (B1172632) hydrochloride and boric acid can also promote this transformation. utexas.edubath.ac.uk These reactions typically require elevated temperatures and can be used to introduce different alkyl or aryl substituents onto the amide nitrogen. nih.govrsc.org

| Reaction | Conditions | Products | Notes |

|---|---|---|---|

| Acidic Hydrolysis | Dilute HCl, heat | Propanedioic acid + 2-amino-1-(aminomethyl)propan-1,2-diol | Cleavage of both amide bonds. escholarship.orgthieme-connect.com |

| Alkaline Hydrolysis | NaOH(aq), heat | Disodium propanedioate + Ammonia + 1-aminopropan-2,3-diol | Formation of carboxylate salt and ammonia. escholarship.org |

| Catalytic Transamidation | Amine, Catalyst (e.g., Cp₂ZrCl₂, Ni complexes), heat | N,N'-disubstituted this compound | Allows for the introduction of new N-substituents. nih.govrsc.orgacs.orgrsc.org |

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the primary amide groups in this compound can be functionalized through N-alkylation and N-acylation reactions.

N-Alkylation typically requires the deprotonation of the amide N-H bond to form a more nucleophilic amidate anion, which can then react with an alkylating agent like an alkyl halide. stackexchange.com Strong bases such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly employed for this deprotonation. stackexchange.com An alternative, milder approach involves reductive amination, where the amide is reacted with an aldehyde or ketone in the presence of a reducing agent. wikipedia.orgmasterorganicchemistry.comharvard.eduepa.gov This method can lead to mono-N-alkylation under controlled conditions.

N-Acylation introduces an acyl group onto the amide nitrogen, forming an imide derivative. This can be achieved by reacting the compound with acylating agents such as acyl chlorides or acid anhydrides. researchgate.netmdpi.comresearchgate.net The reaction is often carried out in the presence of a non-nucleophilic base like pyridine, which serves to neutralize the acidic byproduct (e.g., HCl) and can also act as a catalyst. organic-chemistry.org

| Reaction | Reagents | Typical Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., Iodopropane) | Strong base (e.g., NaH) in aprotic solvent (e.g., THF) | N-Alkyl propanediamide derivative stackexchange.com |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | Weakly acidic to neutral pH | N-Alkyl propanediamide derivative wikipedia.orgmasterorganicchemistry.com |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride) | Base (e.g., Pyridine) | N-Acyl propanediamide (imide) derivative organic-chemistry.org |

| N-Acylation | Acid anhydride (B1165640) (e.g., Acetic anhydride) | May be performed neat or in a solvent | N-Acyl propanediamide (imide) derivative researchgate.net |

Transformations of the Dihydroxyl System

The 1,2-diol (vicinal diol) moiety of the 2,3-dihydroxypropyl side chain is a versatile functional group that can undergo a variety of transformations, including selective functionalization of the hydroxyl groups, oxidation and reduction reactions, and the formation of cyclic derivatives.

Selective Functionalization of Hydroxyl Groups (Esterification, Etherification)

The presence of both a primary (-CH₂OH) and a secondary (>CHOH) hydroxyl group allows for potential regioselective reactions.

Esterification , the reaction with a carboxylic acid or its derivative to form an ester, can be directed towards either hydroxyl group. Generally, the primary hydroxyl group is more sterically accessible and therefore reacts more readily, allowing for selective monoesterification under controlled conditions. This selectivity can be influenced by the choice of catalyst and reaction conditions.

Etherification , the formation of an ether linkage, can also be achieved with a degree of selectivity. For instance, in the tert-butylation of glycerol (B35011) (a structurally similar compound), the formation of ethers at the primary positions is generally favored. rsc.org The etherification of this compound with alkylating agents would be expected to show a similar preference for the primary hydroxyl group, especially with sterically demanding alkyl groups.

Oxidation and Reduction Chemistry

The dihydroxyl system can be subjected to various oxidation and reduction reactions.

Oxidation of the 1,2-diol can lead to different products depending on the oxidizing agent used. Strong oxidizing agents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) cause oxidative cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons, resulting in the formation of two carbonyl compounds. rsc.orgnih.gov In the case of this compound, this would lead to the formation of an aldehyde and formaldehyde (B43269). Milder oxidation, on the other hand, can selectively oxidize one of the hydroxyl groups without cleaving the C-C bond. thieme-connect.com For example, using certain catalytic systems, the secondary alcohol can be selectively oxidized to an α-hydroxy ketone. nih.govnih.govstanford.eduresearchgate.netorganic-chemistry.org Further oxidation can lead to a diketone. harvard.eduorganic-chemistry.org

Reduction of the diol to a deoxygenated product is a more challenging transformation. However, under certain conditions, such as catalytic hydrogenation or using specific reducing agents like borane (B79455) complexes, it may be possible to achieve partial or complete deoxygenation. organic-chemistry.orgharvard.edu

| Reaction | Reagent | Conditions | Major Product |

|---|---|---|---|

| Oxidative Cleavage | Periodic acid (HIO₄) | Aqueous or organic solvent | Aldehyde and formaldehyde derivatives rsc.orgnih.gov |

| Selective Oxidation | Manganese catalyst, H₂O₂ | Acetonitrile (B52724), 0°C to room temperature | α-Hydroxy ketone derivative researchgate.net |

| Reduction | Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) | Aprotic solvent (e.g., THF) | Deoxygenated propanediamide derivative organic-chemistry.orgharvard.edu |

Cyclic Derivative Formation (e.g., Ketal, Acetal)

The two adjacent hydroxyl groups of the diol moiety can readily react with aldehydes or ketones in the presence of an acid catalyst to form five-membered cyclic acetals or ketals, respectively. benthamopen.compearson.com This reaction is often used as a method for protecting 1,2-diols during other chemical transformations. iosrjournals.org For example, reaction with acetone (B3395972) forms a derivative known as an acetonide (or isopropylidene ketal). wikipedia.orgbamu.ac.inresearchgate.net The formation of these cyclic derivatives is reversible and can be removed by treatment with aqueous acid. wikipedia.org

Another important class of cyclic derivatives are cyclic carbonates, which can be formed by the reaction of the 1,2-diol with carbon dioxide or its derivatives, often in the presence of a suitable catalyst. rsc.orgbenthamopen.comrsc.orgmdpi.commdpi.com

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Acetonide formation | Acetone, acid catalyst (e.g., cation exchange resin) | Cyclic ketal (isopropylidene derivative) | Commonly used as a protecting group for the diol. iosrjournals.orgwikipedia.org |

| Cyclic acetal (B89532) formation | Aldehyde (e.g., benzaldehyde), acid catalyst | Cyclic acetal | Protects the diol functionality. benthamopen.com |

| Cyclic carbonate formation | Carbon dioxide, catalyst | Cyclic carbonate | Represents a method for CO₂ utilization. rsc.orgrsc.org |

Reactivity at the Propanediamide Backbone

The propanediamide backbone of this compound features two amide functionalities and a central methylene (B1212753) group. This arrangement offers several sites for chemical modification.

The amide groups are generally stable but can undergo characteristic reactions under specific conditions. The presence of two amide functionalities may allow for mono- or di-substitution, depending on the reaction stoichiometry and conditions.

One of the key features of the propanediamide structure is the methylene group flanked by two carbonyl groups. This positioning makes the protons on this carbon acidic, rendering it an "active methylene" group. This site is susceptible to deprotonation by a suitable base, forming a stabilized carbanion that can participate in various nucleophilic reactions.

Below is a table summarizing the expected reactivity at the propanediamide backbone:

Interactive Data Table: Predicted Reactivity of the Propanediamide Backbone| Reaction Type | Reagents and Conditions | Expected Products | Notes |

| Hydrolysis | Acidic (e.g., H₃O⁺, heat) or basic (e.g., NaOH, heat) conditions | Malonic acid derivative and 3-aminopropane-1,2-diol | Amide bonds are cleaved. The reaction is typically slow and requires forcing conditions. |

| Reduction | Strong reducing agents (e.g., Lithium aluminum hydride (LiAlH₄)) | 1,3-diaminopropane derivative | Both amide carbonyls are reduced to methylene groups. |

| N-Alkylation | Alkyl halides in the presence of a base | N-alkylated or N,N'-dialkylated propanediamide derivatives | The amide nitrogen acts as a nucleophile. |

| Reaction at Active Methylene | Base (e.g., NaH, NaOEt) followed by an electrophile (e.g., alkyl halide, aldehyde) | Substituted propanediamide at the central carbon | The active methylene group can be readily functionalized. |

Detailed research on analogous malonamide (B141969) structures supports these predicted reactivities. For instance, the hydrolysis of amides is a well-documented process that can be catalyzed by either acid or base. Similarly, the reduction of amides to amines using powerful reducing agents like LiAlH₄ is a standard transformation in organic synthesis. The nucleophilicity of the amide nitrogen allows for alkylation, and the acidity of the central methylene protons in malonamides makes them valuable synthons for carbon-carbon bond formation.

Synthesis of Structural Analogues and Functional Derivatives

The synthesis of structural analogues and functional derivatives of this compound would likely involve modifications at the propanediamide backbone or the dihydroxypropyl side chain. Focusing on the propanediamide backbone, several synthetic strategies can be envisioned based on the reactivity profile discussed above.

The active methylene group provides a convenient handle for introducing a wide variety of substituents. Deprotonation followed by reaction with different electrophiles can lead to a diverse library of analogues with modified steric and electronic properties at the core of the molecule.

Furthermore, the amide nitrogens can be functionalized to generate N-substituted derivatives. This could be achieved through direct alkylation or through more complex multi-step sequences. The synthesis of such derivatives could be valuable for structure-activity relationship (SAR) studies in various contexts.

The following interactive table outlines potential synthetic routes to analogues and derivatives:

Interactive Data Table: Synthetic Pathways to Structural Analogues and Derivatives| Derivative Type | Synthetic Approach | Key Reagents | Potential Functional Groups Introduced |

| C-Substituted Analogues | Alkylation of the active methylene group | Base (e.g., NaH), Alkyl halide (R-X) | Alkyl, aryl, or other organic moieties |

| C-Acylated Derivatives | Acylation of the active methylene group | Base (e.g., NaH), Acyl chloride (RCOCl) | Acyl groups |

| N-Substituted Analogues | N-alkylation of the amide | Base (e.g., K₂CO₃), Alkyl halide (R-X) | Alkyl or substituted alkyl groups on the nitrogen atoms |

| Heterocyclic Derivatives | Condensation reactions with bifunctional reagents | Reagents like hydrazine (B178648) or hydroxylamine | Formation of pyrazolidine-dione or isoxazolidine-dione rings |

The synthesis of malonamide derivatives is a topic of interest in medicinal chemistry, as these scaffolds are present in various biologically active molecules. Multicomponent reactions have also been employed for the efficient one-pot synthesis of complex malonamide derivatives. These advanced synthetic methodologies could potentially be adapted for the derivatization of this compound.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing detailed information about the atomic arrangement within a molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Primary Structural Assignment

One-dimensional ¹H and ¹³C NMR are the initial and most crucial steps in piecing together the molecular puzzle of 2-(2,3-Dihydroxypropyl)propanediamide. By analyzing the chemical shifts, multiplicities, and integrations of the signals, a comprehensive picture of the proton and carbon environments can be established.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. The expected chemical shifts for this compound are influenced by the electronegative oxygen and nitrogen atoms of the diol and amide functional groups, which tend to deshield adjacent protons, shifting their signals downfield. oregonstate.edulibretexts.orgmsu.edu

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 | ~3.4-3.6 | m | 2H |

| H-2 | ~3.8-4.0 | m | 1H |

| H-3 | ~1.8-2.0 | m | 2H |

| H-4 | ~2.5-2.7 | t | 1H |

| -OH | ~4.5-5.5 | br s | 2H |

| -NH₂ | ~7.0-8.0 | br s | 4H |

Note: Chemical shifts are relative to a standard reference (e.g., TMS at 0 ppm) and can vary based on solvent and concentration. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), br (broad).

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. In broadband decoupled spectra, each unique carbon atom typically appears as a single peak. docbrown.infoacs.orgchemconnections.org The chemical shifts are highly dependent on the carbon's hybridization and the electronegativity of attached atoms.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~63-65 |

| C-2 | ~70-72 |

| C-3 | ~35-37 |

| C-4 | ~40-42 |

| C=O | ~175-178 |

Note: The carbonyl carbons of the amide groups are significantly deshielded and appear at the downfield end of the spectrum.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides foundational information, 2D NMR experiments are indispensable for establishing the precise connectivity between atoms and elucidating the stereochemistry of this compound.

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com Cross-peaks in the COSY spectrum would confirm the connectivity within the propanediamide backbone and the dihydroxypropyl side chain. For instance, correlations would be expected between the protons on C-1 and C-2, and between the protons on C-3 and C-4.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com This powerful technique allows for the unambiguous assignment of each carbon signal to its attached proton(s), confirming the assignments made from the 1D spectra.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This is crucial for identifying quaternary carbons (which have no attached protons and are therefore absent in the HSQC spectrum) and for piecing together the molecular fragments. For example, HMBC would show correlations from the amide protons to the carbonyl carbons.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is particularly useful for determining the stereochemistry and conformational preferences of the molecule in solution.

Interactive Data Table: Expected 2D NMR Correlations

| Experiment | Correlated Nuclei | Information Gained |

| COSY | ¹H - ¹H | Proton-proton coupling networks, confirming adjacent protons. |

| HSQC | ¹H - ¹³C (¹J) | Direct one-bond proton-carbon correlations. |

| HMBC | ¹H - ¹³C (²J, ³J) | Long-range (2-3 bond) proton-carbon correlations, establishing connectivity between functional groups. |

| NOESY | ¹H - ¹H (through space) | Spatial proximity of protons, aiding in stereochemical and conformational analysis. |

Solid-State NMR for Polymorphic Analysis

In the solid state, molecules can exist in different crystalline forms, known as polymorphs, which can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different solid forms. nih.govresearchgate.net By analyzing the differences in chemical shifts and relaxation times, ssNMR can identify and quantify the different polymorphic forms of this compound that may exist. rsc.org This is particularly important in pharmaceutical and materials science applications where the specific crystalline form can impact performance.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb at characteristic frequencies, making IR an excellent tool for identifying the key structural motifs in this compound. vscht.czmsu.edulibretexts.org

The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations of the hydroxyl and amide groups, respectively, typically appearing as broad bands in the region of 3500-3200 cm⁻¹. The C=O stretching of the amide groups would produce a strong, sharp absorption band around 1650 cm⁻¹. nih.gov C-H stretching and bending vibrations from the alkyl chain would also be present. libretexts.org

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | Stretching | 3500 - 3200 | Strong, Broad |

| N-H (amide) | Stretching | 3400 - 3200 | Medium, Broad |

| C-H (alkyl) | Stretching | 3000 - 2850 | Medium |

| C=O (amide) | Stretching | ~1650 | Strong |

| N-H (amide) | Bending | ~1600 | Medium |

| C-O (hydroxyl) | Stretching | 1260 - 1000 | Medium |

Raman Spectroscopy for Molecular Vibrational Modes and Symmetry

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light from a laser, and the resulting spectrum provides information about the vibrational modes of the molecule. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of the molecule. Therefore, bonds that are weakly active in the IR spectrum may show strong signals in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the carbon backbone and could provide additional insights into the molecular symmetry and conformation. nist.govnist.gov

Scientific Article on this compound Forthcoming Pending Availability of Research Data

Efforts to compile a detailed scientific article on the chemical compound this compound are currently impeded by a lack of available research data. A thorough search of scientific literature and databases has revealed no specific studies on the advanced spectroscopic characterization of this particular molecule.

The planned article was slated to provide an in-depth analysis of the compound's structural elucidation through a variety of advanced methodologies. The intended structure of the article, as outlined in the initial request, was to include a comprehensive examination of its characterization using mass spectrometry and X-ray crystallography.

The proposed sections on Mass Spectrometry (MS) were designed to detail the application of High-Resolution Mass Spectrometry (HRMS) for the precise determination of the compound's exact mass. This technique is crucial for confirming the elemental composition of a molecule with a high degree of accuracy. Furthermore, a subsection was dedicated to Tandem Mass Spectrometry (MS/MS), a powerful tool used to analyze the fragmentation pathways of ions, which provides valuable insights into the compound's structure and bonding.

Similarly, the section on X-ray Crystallography was intended to discuss the determination of the single-crystal structure of this compound. This would have encompassed the elucidation of its three-dimensional molecular conformation and chirality, offering a definitive view of the spatial arrangement of its atoms. An additional subsection was planned to analyze the intermolecular interactions and crystal packing, which are fundamental to understanding the solid-state properties of the compound.

Unfortunately, the foundational experimental data required to populate these sections—such as exact mass measurements, fragmentation patterns, and crystallographic data—are not present in the currently accessible scientific record. Without such primary data, the generation of a scientifically accurate and informative article focusing solely on this compound is not feasible.

Further research and publication of experimental findings on this compound are necessary before a comprehensive and authoritative article on its spectroscopic characterization can be written.

Computational and Theoretical Investigations of 2 2,3 Dihydroxypropyl Propanediamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the electronic structure, energy, and spectroscopic properties of molecules. These methods, had they been applied to 2-(2,3-dihydroxypropyl)propanediamide, would provide significant insights.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.govnih.govchemrxiv.org For a molecule like this compound, DFT calculations could determine key parameters such as optimized geometry, frontier molecular orbital energies (HOMO and LUMO), and the distribution of electron density. This information is crucial for understanding the molecule's reactivity and stability. For instance, the HOMO-LUMO energy gap is a critical indicator of chemical reactivity. mdpi.com Thermodynamic properties like the enthalpy of formation could also be calculated, providing insights into the compound's energetic stability. mdpi.com

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP) or Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a greater computational cost. For this compound, high-accuracy ab initio calculations would be invaluable for benchmarking results from less computationally expensive methods and for obtaining precise values for properties like bond energies and reaction barriers.

Prediction of Spectroscopic Parameters (NMR, IR, Raman) and Comparison with Experimental Data

Quantum chemical calculations are instrumental in predicting spectroscopic data, which can then be compared with experimental results for structure validation. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. For this compound, this would involve calculating the magnetic shielding tensors for each nucleus in its optimized geometry. Comparing these predicted shifts with experimental NMR spectra would help in the definitive assignment of signals to specific atoms within the molecule. researchgate.net

IR and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemistry methods. These calculated frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. For this compound, a theoretical vibrational analysis would predict the wavenumbers and intensities of its fundamental vibrational modes, aiding in the interpretation of experimental IR and Raman spectra. mdpi.com

A hypothetical data table for predicted vs. experimental spectroscopic data is shown below.

| Spectroscopic Parameter | Predicted Value (Theoretical) | Experimental Value |

| ¹H NMR Chemical Shift (ppm) | ||

| -OH (C2) | Data not available | Data not available |

| -OH (C3) | Data not available | Data not available |

| -CH (C2) | Data not available | Data not available |

| -CH₂ (C1') | Data not available | Data not available |

| ¹³C NMR Chemical Shift (ppm) | ||

| C=O (Amide) | Data not available | Data not available |

| C2 (CH-OH) | Data not available | Data not available |

| C3 (CH₂-OH) | Data not available | Data not available |

| IR Absorption (cm⁻¹) | ||

| O-H Stretch | Data not available | Data not available |

| N-H Stretch | Data not available | Data not available |

| C=O Stretch | Data not available | Data not available |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. springernature.com These simulations provide a detailed view of conformational dynamics and interactions with the environment.

Conformational Flexibility and Dynamics in Solution

Due to the presence of several single bonds, the this compound molecule is expected to be flexible. Molecular dynamics simulations could explore the conformational landscape of this molecule in a solution, identifying the most stable conformers and the energy barriers between them. mdpi.comresearchgate.net This is particularly important for understanding how the molecule's shape influences its properties and interactions. The analysis of vicinal coupling constants from NMR spectroscopy can experimentally determine conformational preferences. nih.gov

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by the solvent. researchgate.net MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water. These simulations would reveal details about the hydrogen bonding network between the dihydroxypropyl group and water, as well as how the solvent affects the conformational equilibrium of the molecule. mdpi.com The Conductor-like Polarizable Continuum Model (C-PCM) is one approach to model solvent effects in quantum chemical calculations. mdpi.com

A hypothetical data table summarizing potential MD simulation findings is presented below.

| Property | Finding in Aqueous Solution |

| Dominant Conformer(s) | Data not available |

| Hydrogen Bonding | Data not available |

| Radius of Gyration | Data not available |

| Solvent Accessible Surface Area | Data not available |

Reaction Mechanism Elucidation and Transition State Analysis

The elucidation of reaction mechanisms through computational methods provides deep insights into the formation, stability, and reactivity of a chemical compound. For a molecule such as this compound, theoretical studies would be instrumental in understanding its synthesis and potential degradation pathways.

Detailed Research Findings:

While no specific studies on the reaction mechanism of this compound were found, a typical computational approach would involve the use of quantum mechanics (QM) methods, such as Density Functional Theory (DFT). Researchers would model the potential reactants and map out the potential energy surface of the reaction leading to the formation of the propanediamide. This would involve identifying the transition state structures, which are the highest energy points along the reaction coordinate.

The analysis of the transition state provides critical information about the energy barrier of the reaction, which is directly related to the reaction rate. By calculating the vibrational frequencies of the transition state structure, a single imaginary frequency would confirm it as a true saddle point on the potential energy surface.

In Silico Screening and Structure-Activity Relationship (SAR) Studies

In silico screening and Structure-Activity Relationship (SAR) studies are pivotal in the early stages of drug discovery and materials science for identifying promising candidate molecules and optimizing their properties.

In Silico Screening:

In silico screening involves the use of computational methods to screen large libraries of virtual compounds against a biological target. nih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening. Had this compound been identified as a potential therapeutic agent, it would likely be subjected to virtual screening against various protein targets. Molecular docking simulations would be a key component of this process, predicting the binding affinity and mode of interaction between the compound and a target protein. nih.gov

Structure-Activity Relationship (SAR) Studies:

SAR studies aim to understand how the chemical structure of a compound influences its biological activity. mdpi.commdpi.com For this compound, a SAR study would involve synthesizing and testing a series of analogues where different parts of the molecule are systematically modified. nih.gov For example, the hydroxyl groups could be esterified, or the amide groups could be substituted.

Computational methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR), can be employed to build predictive models based on the experimental data. mdpi.com These models help in identifying the key structural features responsible for the observed activity and guide the design of new, more potent compounds. chemrxiv.org

The following table outlines hypothetical parameters that would be considered in a 3D-QSAR study of this compound analogues.

| Structural Modification | Predicted Effect on Activity | Rationale |

| Esterification of hydroxyl groups | Decrease | May disrupt hydrogen bonding interactions with the target. |

| Alkylation of amide nitrogen | Variable | Could enhance or decrease activity depending on steric and electronic effects. |

| Isomeric form (R vs. S at C2) | Significant Difference | Stereochemistry is often crucial for specific binding to a chiral target like a protein. |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation of 2-(2,3-Dihydroxypropyl)propanediamide from complex mixtures. The choice of chromatographic technique is contingent on the sample matrix and the analytical objectives.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and polar compounds. The development of a robust HPLC method for this compound would involve a systematic optimization of several key parameters to achieve adequate retention, resolution, and peak shape. nih.govresearchgate.net

The selection of the stationary phase is critical. Due to the polar nature of the analyte, several column chemistries could be considered. A standard C18 column might be employed in reversed-phase mode, but the high polarity of the compound may lead to poor retention. Therefore, alternative stationary phases such as those with embedded polar groups or hydrophilic interaction liquid chromatography (HILIC) columns would likely provide better results. HILIC is particularly well-suited for the retention of highly polar compounds that are not well-retained in reversed-phase chromatography. polymersolutions.com

The mobile phase composition is another crucial factor. In reversed-phase HPLC, a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. nih.gov To enhance retention and improve peak shape for a polar compound like this compound, the aqueous component of the mobile phase could be buffered to control the ionization state of the molecule. In HILIC mode, the mobile phase would consist of a high percentage of a non-polar solvent (like acetonitrile) and a smaller amount of an aqueous or polar solvent. nih.gov

A design of experiments (DoE) approach can be systematically used to optimize factors such as mobile phase composition, pH, column temperature, and flow rate to achieve the desired chromatographic performance. nih.gov Detection could be accomplished using a UV detector if the compound possesses a suitable chromophore, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD).

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | HILIC (e.g., Zwitterionic or Amide-based) |

| Mobile Phase | A: Acetonitrile, B: 10 mM Ammonium Acetate in Water |

| Gradient | 95% A to 60% A over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| Detector | ELSD or CAD |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. polymersolutions.com Due to the low volatility of this compound, direct analysis by GC is not feasible. Therefore, a derivatization step is necessary to convert the polar hydroxyl and amide groups into less polar, more volatile functional groups. youtube.com

A common derivatization technique for polyhydroxylated compounds is silylation. researchgate.net This involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogens on the hydroxyl and amide groups with trimethylsilyl (B98337) (TMS) groups. youtube.com This process significantly increases the volatility and thermal stability of the compound, making it amenable to GC analysis. nih.govomicsonline.org

The derivatized sample is then injected into the GC, where it is separated on a capillary column. The choice of the stationary phase for the GC column would typically be a mid-polarity phase, such as one containing a percentage of phenyl or cyanopropyl functional groups, to achieve good separation of the silylated derivative from other components in the sample.

Table 2: Typical GC Conditions for the Analysis of Silylated this compound

| Parameter | Condition |

| Derivatization Reagent | BSTFA with 1% TMCS |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. wikipedia.org SFC is often considered a "green" alternative to HPLC as it significantly reduces the consumption of organic solvents. nih.gov It is particularly well-suited for the separation of polar compounds and chiral molecules. chromatographytoday.comchromatographyonline.com

For the analysis of a polar compound like this compound, a polar co-solvent, such as methanol or ethanol, would be added to the supercritical CO2 mobile phase to increase its elution strength. rsc.org The separation would be performed on a packed column, similar to those used in HPLC, with a variety of stationary phases available to optimize the separation. wikipedia.org The low viscosity of the supercritical fluid mobile phase allows for high flow rates and fast analysis times. chromatographytoday.com

Table 3: Example SFC Method Parameters for this compound Separation

| Parameter | Condition |

| Column | Polar stationary phase (e.g., Diol, Amino) |

| Mobile Phase | Supercritical CO2 with a Methanol gradient (5% to 40%) |

| Flow Rate | 3 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detector | UV or ELSD |

Coupled Analytical Techniques

Coupling chromatographic separation with mass spectrometry provides a powerful tool for both the quantification and structural elucidation of analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. polymersolutions.com This technique is ideal for the analysis of polar, non-volatile compounds like this compound in complex matrices. chromatographyonline.com

Following separation by HPLC, the analyte is introduced into the mass spectrometer source, where it is ionized. Electrospray ionization (ESI) is a common ionization technique for polar molecules and would be well-suited for this compound. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing highly selective detection. nih.gov

For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode to monitor for the specific m/z of the target analyte, or in multiple reaction monitoring (MRM) mode on a tandem mass spectrometer for even greater selectivity and sensitivity. chromatographyonline.com High-resolution mass spectrometry (HRMS), such as with an Orbitrap or time-of-flight (TOF) analyzer, can provide accurate mass measurements, which aids in the confirmation of the elemental composition of the analyte and its fragments. nih.gov

Table 4: Representative LC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

| LC System | UHPLC with a HILIC column |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Triple Quadrupole or Orbitrap |

| Scan Mode | Full Scan for identification, MRM for quantification |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile compounds. polymersolutions.com As with GC analysis, this compound would require derivatization, typically silylation, prior to analysis by GC-MS. nih.gov

After separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum contains a molecular ion peak (if stable enough) and a series of fragment ions that create a unique "fingerprint" for the compound. researchgate.net This fragmentation pattern is highly reproducible and can be compared to spectral libraries for confident identification. nih.gov

For quantitative analysis, GC-MS can be operated in SIM mode, monitoring characteristic ions of the silylated derivative, which provides excellent sensitivity and selectivity. nih.gov

Table 5: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

| Derivatization | Silylation with MSTFA |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at 1 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 50-550 |

| Source Temperature | 230 °C |

Capillary Electrophoresis (CE) for Purity and Separation

Capillary Electrophoresis (CE) is a family of high-resolution analytical techniques used to separate ions based on their electrophoretic mobility with the use of an applied voltage. osti.gov The most widely used form, Capillary Zone Electrophoresis (CZE), separates analytes within a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). nih.gov

The separation in CZE is based on differences in the charge-to-size ratio of the analytes. nih.gov When a voltage is applied across the capillary, charged species migrate towards the electrode of opposite charge. A key phenomenon in CZE is the electroosmotic flow (EOF), which is the bulk flow of the BGE that is generated inside the capillary and typically moves towards the cathode. ufmg.br This flow is strong enough to carry positive, neutral, and even negative analytes past the detector, allowing for the analysis of a wide range of molecules in a single run. mdpi.com

For a neutral compound like this compound, separation from potential impurities would rely on its movement with the EOF. mdpi.com Any charged impurities would separate from the main compound peak based on their own electrophoretic mobility. The high efficiency of CE, often generating hundreds of thousands of theoretical plates, allows for excellent resolution of closely related substances, making it a powerful tool for purity assessment. osti.gov

The conditions for a CZE method can be systematically optimized. Key parameters include the composition and pH of the BGE, the applied voltage, and the capillary temperature. nih.gov For small polar molecules, a simple buffer system is often effective.

Table 1: Representative Capillary Zone Electrophoresis (CZE) Parameters for Analysis This interactive table outlines typical starting parameters for developing a CZE method for the purity analysis of small, polar, neutral compounds like this compound, based on established methodologies for similar analytes. nih.gov

| Parameter | Value/Type | Purpose |

| Instrument | Commercial CE System | Provides stable voltage, temperature control, and detection. |

| Capillary | Fused Silica | Standard capillary material; provides the surface for EOF generation. |

| Dimensions | 50 µm i.d., ~50-60 cm total length | Common dimensions balancing sample load with efficiency. |

| Background Electrolyte (BGE) | 20-50 mM Sodium Tetraborate | A common buffer that provides good buffering capacity and generates a stable EOF. nih.gov |

| BGE pH | 9.0 - 10.5 | At high pH, the silanol (B1196071) groups on the capillary wall are fully ionized, ensuring a robust EOF. nih.gov |

| Applied Voltage | 15 - 25 kV | Higher voltage generally leads to faster analysis times and sharper peaks. nih.gov |

| Temperature | 20 - 25 °C | Controlled temperature ensures reproducible migration times. nih.gov |

| Injection | Hydrodynamic (Pressure) | A simple and reproducible way to introduce a small plug of the sample. |

| Detection | Diode Array Detector (DAD) | Allows for monitoring at multiple wavelengths; low UV (e.g., < 220 nm) would be required. ufmg.brnih.gov |

Spectrophotometric and Electrochemical Detection Methods

Spectrophotometry measures the amount of light absorbed by a chemical substance at a specific wavelength. For direct detection using UV-Visible spectrophotometry, a molecule must contain a chromophore—a part of the molecule that absorbs light. The structure of this compound, consisting of aliphatic hydroxyl and amide groups, lacks a significant chromophore in the standard UV-Vis range (220-800 nm). The amide bonds would only absorb strongly in the far-UV region (below 220 nm), where interference from many common solvents and buffers can be problematic.

While direct quantification via UV-Vis spectrophotometry is challenging, indirect methods can be employed. These methods involve reacting the analyte with a chromogenic reagent to produce a colored product that can be easily measured. For instance, general methods involving the reaction of an analyte with a colored radical species, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), can be used. mdpi.com The reaction of an analyte with the violet-colored DPPH leads to a decrease in absorbance, which can be correlated to the analyte's concentration. mdpi.com

Electrochemical methods offer a highly sensitive alternative for detecting electroactive compounds. These techniques measure the change in an electrical signal (like current or potential) resulting from a chemical reaction at an electrode surface. nih.gov For a molecule like this compound, which is not strongly electroactive in its native state, detection typically requires the use of chemically modified electrodes (CMEs).

Voltammetric techniques, such as cyclic voltammetry (CV) or square wave voltammetry (SWV), are often used. nih.gov SWV is particularly noted for its high sensitivity and speed. nih.gov The electrode surface can be modified to facilitate the oxidation or reduction of the target analyte. For example, the diol groups in this compound could potentially be targeted. Boronic acid derivatives immobilized on an electrode surface are known to form reversible covalent bonds with diols, which can be used as a recognition mechanism for electrochemical sensing of sugars and other polyols. mdpi.com

Furthermore, the amide groups could be targeted. Electrodes modified with materials like functionalized multi-walled carbon nanotubes (MWCNTs) have been shown to enhance the electrochemical signal for amine- or amide-containing drugs, providing a platform for highly sensitive detection with low detection limits. nih.gov

Table 2: Overview of Detection Methodologies This interactive table summarizes the principles and applicability of spectrophotometric and electrochemical methods for the analysis of this compound.

| Method Type | Technique | Principle | Applicability to Compound |

| Spectrophotometric | Direct UV-Vis | Measures intrinsic light absorption by molecular chromophores. | Low; lacks a strong chromophore, requiring detection in the far-UV range (<220 nm). |

| Indirect UV-Vis | Analyte reacts with a colored reagent (e.g., DPPH), causing a measurable color change. mdpi.com | Feasible; provides a pathway for quantification if a suitable reaction is established. | |

| Electrochemical | Voltammetry at CMEs | A chemically modified electrode (CME) facilitates the oxidation/reduction of the analyte, generating a current. nih.gov | High potential; diol or amide groups can be targeted by specific electrode modifiers (e.g., boronic acids, fMWCNTs). nih.govmdpi.com |

| Impedance Spectroscopy (EIS) | Measures the change in impedance at the electrode surface upon analyte binding. nih.gov | Feasible; binding of the analyte to a functionalized electrode would alter the interfacial properties. |

Molecular Interactions and Recognition at the Biophysical and Chemical Interface

Metal Ion Chelation and Coordination Chemistry

Chelation is an equilibrium reaction between a metal ion and a complexing agent, resulting in a stable, ring-like structure that incorporates the metal ion. beloit.edu The effectiveness of a chelating agent is determined by the stability of the bonds it forms with the metal ion. beloit.edu The presence of oxygen and nitrogen donor atoms in the hydroxyl and amide groups of 2-(2,3-Dihydroxypropyl)propanediamide suggests its capability to act as a chelating agent for various metal ions. dalalinstitute.comresearchgate.net

Ligands based on the propanediamine backbone, a core component of the target molecule's structure, have been studied for their coordination properties. For instance, N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine is a flexible ligand that can form stable complexes with d- and f-electron ions like copper(II) and lanthanides. nih.govrsc.orgresearchgate.net The design of such ligands, often involving Schiff base condensation, highlights how modifications to the basic propanediamine structure can be used to create selective and stable metal complexes for applications in catalysis and materials science. nih.govresearchgate.net The ability of chelating agents to form stable complexes is also critical in biomedical applications, such as in the composition of contrast media or drugs that target metal-dependent biological processes. veeprho.comnih.gov

The stability of a metal complex is quantified by its stability constant (log β), with higher values indicating a more stable complex. scispace.comresearchgate.net This stability is influenced by both thermodynamic and kinetic factors. scispace.comresearchgate.net While thermodynamically unstable complexes may persist for extended periods due to kinetic inertness, thermodynamically stable complexes can be kinetically labile, meaning they exchange ligands rapidly. scispace.com

The table below shows stability constants for complexes of related diamine ligands, illustrating the influence of the ligand structure on complex stability.

| Metal Ion | Ligand | Log β (Stoichiometry) | Solvent |

| Calcium(II) | 1,2-Ethylenediamine | 4.69 (1:1) | Acetonitrile (B52724) |

| Calcium(II) | 1,3-Propanediamine | 5.25 (1:1) | Acetonitrile |

| Calcium(II) | 1,4-Butanediamine | 4.07 (1:1) | Acetonitrile |

| Copper(II) | Propanedioic acid | - | Aqueous |

| Nickel(II) | Propanedioic acid | - | Aqueous |

This table presents data for related ligands to infer potential properties of this compound. Data derived from multiple sources. scispace.comresearchgate.net

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular assembly refers to the spontaneous organization of molecules into larger, ordered structures through non-covalent interactions. rsc.orgnih.gov These interactions are fundamental to the creation of complex and functional chemical systems. rsc.org Given its multiple hydrogen bond donors and acceptors, this compound has a high potential to engage in self-assembly to form extended one-, two-, or three-dimensional networks. nih.govresearchgate.net

Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. nih.govescholarship.org This encapsulation can dramatically alter the guest's properties and reactivity. escholarship.orgrsc.org While there are no specific studies detailing this compound acting as either a host or a guest, its flexible structure and hydrogen-bonding capabilities are prerequisites for such interactions. For example, complex cage-like hosts can encapsulate amide guests, influencing their hydrolysis rates. rsc.org Similarly, carbon nanohoops can act as hosts for guests like fullerene (C60), with binding driven by van der Waals forces and charge transfer interactions. nih.govrsc.org The formation of such complexes can even be used to reduce the toxicity of a guest molecule. nih.gov

Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking)

Non-covalent interactions are the primary forces driving the molecular recognition and assembly processes discussed above. nih.gov For this compound, the most significant of these are hydrogen bonds.

The molecule possesses six hydrogen bond donors (two from the hydroxyl groups and four from the two amide groups) and six hydrogen bond acceptors (four oxygen atoms and two nitrogen atoms), as indicated by its computed properties. nih.gov This abundance of donor and acceptor sites allows for the formation of extensive and robust hydrogen-bonded networks. A study of a structurally similar compound, N,N'-bis[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]malonamide, revealed a three-dimensional supramolecular framework constructed from four strong hydrogen bonds. nih.gov Likewise, studies on other polyhydroxy compounds, such as 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol, show how just three O-H···O hydrogen bonds can generate a complex three-dimensional structure. researchgate.net The strength and geometry of these hydrogen bonds can be investigated using spectroscopic techniques and quantum chemical calculations, which can reveal details about bond lengths and the degree of proton sharing. frontiersin.orgmdpi.com

π-π stacking is another important non-covalent interaction, but it is limited to molecules containing aromatic rings. As this compound is an aliphatic compound lacking any aromatic systems, π-π stacking interactions are not a feature of its chemistry.

Biochemical and Biomolecular Recognition Studies (excluding clinical)

The ability of a molecule to interact with biological macromolecules like proteins is the foundation of its biochemical activity. These interactions are governed by the same non-covalent forces, such as hydrogen bonding and hydrophobic interactions, that dictate its broader chemical behavior. nih.gov

There are currently no specific enzyme-substrate or enzyme-inhibitor binding studies available in the reviewed scientific literature for this compound.

However, the principles of such interactions are well-established. For a molecule to act as a substrate or inhibitor, it must fit into the active site of an enzyme and form specific non-covalent bonds with key amino acid residues. nih.gov The design of enzyme inhibitors often relies on creating molecules that mimic the transition state of the natural substrate or bind irreversibly to the active site. The chelation of metal ions is a known mechanism of enzyme inhibition, as many enzymes require a metal cofactor for their activity. nih.gov For example, propanedioic acid (malonic acid) is a classic example of a competitive inhibitor for the enzyme succinate (B1194679) dehydrogenase in the electron transport chain. researchgate.net Given its structural components, it is conceivable that this compound could interact with enzymes, but specific targets and binding affinities have not been reported.

Interaction with DNA/RNA (e.g., as a nucleic acid delivery vector)

While direct studies on "this compound" as a nucleic acid delivery vector are not prevalent in the reviewed scientific literature, significant research has been conducted on polymers incorporating the 2,3-dihydroxypropyl moiety. These studies offer valuable insights into the potential role of this functional group in the interaction with DNA and RNA.

A notable area of research involves the modification of branched polyethylenimine (bPEI), a well-known gene delivery agent, with 2,3-dihydroxypropyl groups. nih.gov The resulting polymers, termed 2,3-dihydroxypropyl-grafted-polyethylenimines (DHP-g-P), have been synthesized by reacting bPEI with glycidol (B123203) (2,3-epoxy-1-propanol). nih.gov This modification is pursued to mitigate the charge-associated toxicity of bPEI, which has limited its applications in vivo. nih.gov

The grafting of 2,3-dihydroxypropyl groups onto the polyethylenimine backbone has been shown to significantly enhance the biocompatibility of the polymer. nih.gov These modified polymers can interact with negatively charged plasmid DNA (pDNA) to form stable complexes, a crucial step for nucleic acid delivery. nih.gov Research has demonstrated that these DHP-g-P/pDNA complexes are nano-sized particles with a positive surface charge, which is a key factor for efficient interaction with negatively charged cell membranes. nih.gov

The formation of these complexes is a prerequisite for the successful transport of nucleic acids into cells. A study on DHP-g-P polymers revealed that they formed complexes with pDNA in the size range of approximately 171-190 nm and exhibited a zeta potential of about +33 to +39 mV. nih.gov The introduction of the 2,3-dihydroxypropyl groups also led to improved DNA release properties compared to the unmodified bPEI. nih.gov

Furthermore, the transfection efficiency of these modified polymers has been shown to be superior to that of native bPEI and several commercial transfection reagents. nih.gov For instance, one formulation, DHP-g-P25/DNA, demonstrated approximately 2.7 times higher green fluorescent protein (GFP) expression than bPEI. nih.gov Flow cytometry analysis further confirmed the effectiveness, with the DHP-g-P25/DNA system mediating gene expression in about 51% of cells. nih.gov This enhanced efficiency is partly attributed to the formation of a looser complex, which facilitates the efficient release of pDNA into the nucleus for transcription. nih.gov

In addition to plasmid DNA, these polymers have also shown potential for the delivery of small interfering RNA (siRNA). Sequential delivery of GFP-specific siRNA using a DHP-g-P system resulted in a significant suppression of the target gene. nih.gov

The data from these studies underscore the potential utility of the 2,3-dihydroxypropyl functional group in the design of effective and less toxic vectors for nucleic acid delivery.

Interactive Data Table: Characteristics of DHP-g-P/pDNA Complexes

| Polymer Formulation | Complex Size (nm) | Zeta Potential (mV) | Gene Transfection Efficiency (vs. bPEI) |

| DHP-g-P/pDNA | ~171-190 | +33 to +39 | - |

| DHP-g-P25/DNA | - | - | ~2.7-fold higher |

Protein Binding and Conformational Changes

A comprehensive review of the available scientific literature did not yield specific research findings on the direct binding of "this compound" to proteins or any resulting conformational changes. While the broader field of protein-ligand interactions is vast, and studies on molecules with amide functionalities exist, there is no specific data currently available for the title compound. Therefore, a detailed analysis of its protein binding profile and the induction of conformational changes cannot be provided at this time.

Potential Non Clinical Applications and Contributions to Materials Science

Role as Synthetic Intermediates for Complex Molecule Construction

The structure of "2-(2,3-Dihydroxypropyl)propanediamide" lends itself to being a valuable intermediate in the synthesis of more complex molecules. The two amide functionalities and the vicinal diol offer multiple reaction sites. The synthesis of amides can be achieved through various methods, including the reaction of carboxylic acids with amines, often facilitated by coupling agents, or by the aminolysis of esters. organic-chemistry.orgyoutube.comlibretexts.org The diol group can be introduced by the dihydroxylation of an appropriate alkene precursor.

The presence of both nucleophilic (amines, hydroxyls) and potentially electrophilic (activated carbonyls) precursors allows for a variety of chemical transformations. For instance, the hydroxyl groups can be further functionalized to introduce other chemical moieties, or the entire molecule can be incorporated into a larger framework. The synthesis of functionalized proline derivatives, for example, demonstrates the utility of cascade reactions involving multiple functional groups to build complex heterocyclic structures. mdpi.com

Applications in Homogeneous and Heterogeneous Catalysis

The molecular architecture of "this compound" suggests its potential utility in the field of catalysis, both in organocatalytic systems and as a ligand for transition metal-catalyzed reactions.

Amide-based bifunctional organocatalysts have gained significant attention in asymmetric synthesis. rsc.org The amide groups in "this compound" could participate in hydrogen bonding interactions with substrates, thereby activating them and controlling the stereochemistry of the reaction. For example, primary α-amino amides have been shown to be effective organocatalysts in aldol (B89426) and Michael reactions. mdpi.com While the subject compound is not an α-amino amide, the general principle of amide-based catalysis through hydrogen bonding is relevant. The hydroxyl groups could also play a role in substrate activation and orientation.

The diol and diamide (B1670390) functionalities of "this compound" make it a potential multidentate ligand for complexing with transition metals. The oxygen and nitrogen atoms can act as donor sites, creating a chelate effect that stabilizes the metal center. Pyridinyl alcohols and diols, for instance, have been successfully used as ligands in transition metal-catalyzed reactions. nih.gov Similarly, bimetallic transition metal complexes with dihydroxy-functionalized ligands have been synthesized and investigated for their bioactive properties. researchgate.net

The catalytic activity of such metal complexes is highly dependent on the nature of the ligand and the metal center. These complexes could potentially be used in a variety of transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. nih.govorganic-chemistry.org

Advanced Materials and Polymer Science

The difunctional nature of "this compound" at both ends of the molecule makes it a prime candidate for applications in polymer science, both as a monomer for the synthesis of new polymers and as an agent for modifying existing ones.

"this compound" can be considered a functional monomer for the synthesis of polyamides and polyesters. The reaction of the diamide with dicarboxylic acids or their derivatives would lead to the formation of poly(amide-imide)s. mdpi.comresearchgate.net Similarly, the diol groups can react with dicarboxylic acids to form polyesters. The direct synthesis of polyamides from diols and diamines has been achieved through catalytic dehydrogenation, offering a cleaner synthetic route. nih.gov

The incorporation of the dihydroxypropyl groups into the polymer backbone would introduce hydrophilicity and provide sites for further modification or crosslinking. The synthesis of functional polyamides with gem-diazido units and their subsequent diversification through click chemistry highlights the potential for creating highly functionalized polymeric structures from specialized monomers. rsc.org

Table 1: Potential Polymerization Reactions Involving "this compound"

| Monomer Type | Co-monomer | Resulting Polymer |

| Diamide | Dicarboxylic Acid/Derivative | Poly(amide-imide) |